1-(5-Chloro-2-propoxyphenyl)ethanone

Description

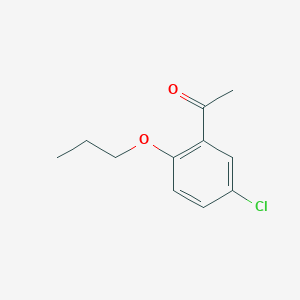

1-(5-Chloro-2-propoxyphenyl)ethanone is a substituted acetophenone derivative with a propoxy group (-OCH₂CH₂CH₃) at position 2 and a chloro group (-Cl) at position 5 on the aromatic ring.

Properties

IUPAC Name |

1-(5-chloro-2-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-3-6-14-11-5-4-9(12)7-10(11)8(2)13/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPVRIUBAZLUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-propoxyphenyl)ethanone typically involves the acylation of 5-chloro-2-propoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-propoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 5-Chloro-2-propoxybenzoic acid.

Reduction: 1-(5-Chloro-2-propoxyphenyl)ethanol.

Substitution: 1-(5-Amino-2-propoxyphenyl)ethanone or 1-(5-Thio-2-propoxyphenyl)ethanone.

Scientific Research Applications

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the potential of 1-(5-Chloro-2-propoxyphenyl)ethanone as a selective inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases. Modifications of related compounds have shown that specific substituents, such as chlorine and methoxy groups, significantly influence the inhibitory potency against NLRP3 .

| Compound | Inhibitory Potency (IC50) | Substituents |

|---|---|---|

| This compound | TBD | -Cl, -OCH3 |

| Analog 1 | 0.18 μM | -F |

| Analog 2 | 0.25 μM | -Br |

Antihistamine Activity

The compound has also been investigated for its antihistamine properties. Research indicates that derivatives with similar structures exhibit significant binding affinities to histamine receptors, suggesting potential applications in treating allergic reactions and other histamine-related conditions .

Case Study 1: Inhibition of Phospholipase A2

A study assessed the inhibition of lysosomal phospholipase A2 by various compounds, including those structurally similar to this compound. The findings indicated that certain derivatives could predict drug-induced phospholipidosis effectively, showcasing the relevance of this compound in drug development processes .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on analogs of this compound to determine how variations in substituents affect biological activity. The results demonstrated that modifications at the ortho and meta positions significantly impacted receptor affinity and potency, providing insights for future drug design .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-propoxyphenyl)ethanone depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The propoxy group and chlorine atom can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-Chloro-2-propoxyphenyl)ethanone with structurally related acetophenones, highlighting substituent effects on molecular weight, polarity, and reactivity:

Key Structural and Functional Differences

- Substituent Effects: Propoxy (-OCH₂CH₂CH₃): Increases lipophilicity and metabolic stability compared to hydroxy (-OH) or nitro (-NO₂) groups. This makes the compound more suitable for applications requiring prolonged bioavailability . Chloro (-Cl): Enhances electrophilic aromatic substitution reactivity, directing further functionalization to specific ring positions .

- Synthetic Pathways: Friedel-Crafts Acylation: Likely route for introducing the acetyl group to the chloro-propoxyphenyl backbone, as seen in analogs like 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone . Ether Formation: Propoxy groups are typically introduced via Williamson ether synthesis or nucleophilic substitution on a pre-acylated intermediate.

- Biological Activity: Hydroxy-substituted analogs (e.g., 1-(5-Chloro-2-hydroxyphenyl)ethanone) exhibit antifungal and anti-inflammatory properties due to hydrogen-bonding interactions . Propoxy-substituted derivatives may act as prodrugs, with the ether linkage undergoing enzymatic cleavage in vivo to release active metabolites.

Biological Activity

1-(5-Chloro-2-propoxyphenyl)ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and related research findings, highlighting its relevance in drug development.

Chemical Structure and Properties

This compound, with the chemical formula , features a chloro-substituted phenyl group linked to an ethanone moiety. Its structure is significant for its interactions with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant antitumor properties. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines, including breast and colorectal cancers. The IC50 values for these compounds often fall within the micromolar range, indicating effective cytotoxicity against cancer cells .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 12.39 |

| Compound B | HT-29 (Colorectal) | 7.81 |

| This compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of structurally related compounds have also been documented. For example, certain analogs have exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.48 to 31.25 µg/mL . This suggests that this compound may possess similar antimicrobial efficacy.

Table 2: Antimicrobial Activity Data

| Compound | Microorganism Tested | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 15.62 |

| Compound D | Escherichia coli | 31.25 |

| This compound | TBD | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of alkaline phosphatase and other enzymes involved in cancer progression . This inhibition can disrupt tumor growth and metastasis.

- Cell Cycle Arrest : Research indicates that some derivatives induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis .

Case Studies

A notable study involved the synthesis and evaluation of various derivatives of phenolic compounds, including those analogous to this compound. These derivatives were tested against multiple cancer cell lines, revealing significant cytotoxic effects and supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.